molecular formula C20H26Cl2N4O3 B068851 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride CAS No. 176915-36-9

1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Cat. No. B068851
M. Wt: 441.3 g/mol
InChI Key: AZOHGBBRYPHWGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is a chemical compound that is widely used in scientific research. It is also known as Lucigenin, which is a commonly used chemiluminescent probe in the field of biochemistry. This compound is used to study the redox reactions of various biological molecules, such as enzymes, proteins, and DNA.

Mechanism Of Action

The mechanism of action of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the generation of reactive oxygen species (ROS) through a redox cycle. This compound is reduced by biological molecules, such as enzymes and proteins, to form a radical anion. The radical anion then reacts with molecular oxygen to form a superoxide anion. This superoxide anion can then react with other molecules to form other reactive oxygen species, such as hydrogen peroxide and hydroxyl radicals.

Biochemical And Physiological Effects

The biochemical and physiological effects of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride are related to its ability to generate reactive oxygen species. These reactive oxygen species can cause oxidative damage to biological molecules, such as DNA, proteins, and lipids. This compound is also known to induce apoptosis, or programmed cell death, in certain types of cells.

Advantages And Limitations For Lab Experiments

The advantages of using 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride in lab experiments include its ability to generate reactive oxygen species, which can be used to study the redox reactions of various biological molecules. This compound is also relatively easy to synthesize and is commercially available. However, the limitations of using this compound include its potential toxicity and its ability to induce apoptosis in certain types of cells.

Future Directions

There are many future directions for the study of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride. One potential direction is the development of new chemiluminescent probes that can be used to study the redox reactions of biological molecules. Another direction is the study of the role of reactive oxygen species in various biological processes, such as aging and disease. Additionally, the potential therapeutic applications of this compound in the treatment of cancer and other diseases should be explored further.

Synthesis Methods

The synthesis of 1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride involves the reaction of propanediamine with 4,5-dimethyl-1-nitroacridin-9-yl chloride. The resulting compound is then treated with dimethyl sulfate to form the final product. This synthesis method is well-established and has been used for many years.

Scientific Research Applications

1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride is used in a wide range of scientific research applications. It is commonly used as a chemiluminescent probe to study the redox reactions of various biological molecules. It is also used in the field of biochemistry to study the activity of enzymes and proteins. This compound is also used in the study of DNA damage and repair.

properties

CAS RN

176915-36-9

Product Name

1,3-Propanediamine, N,N-dimethyl-N'-(4,5-dimethyl-1-nitro-9-acridinyl)-, N-oxide, dihydrochloride

Molecular Formula

C20H26Cl2N4O3

Molecular Weight

441.3 g/mol

IUPAC Name

N-[3-(dimethylamino)propyl]-N-(4,5-dimethyl-1-nitroacridin-9-yl)hydroxylamine;dihydrochloride

InChI

InChI=1S/C20H24N4O3.2ClH/c1-13-7-5-8-15-18(13)21-19-14(2)9-10-16(24(26)27)17(19)20(15)23(25)12-6-11-22(3)4;;/h5,7-10,25H,6,11-12H2,1-4H3;2*1H

InChI Key

AZOHGBBRYPHWGE-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3C(=CC=C(C3=N2)C)[N+](=O)[O-])N(CCCN(C)C)O.Cl.Cl

Other CAS RN

176915-36-9

synonyms

N-(3-dimethylaminopropyl)-N-(4,5-dimethyl-1-nitro-acridin-9-yl)hydroxy lamine dihydrochloride

Origin of Product

United States

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